L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester
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Overview
Description
L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester is a chemical compound with the molecular formula C12H17ClNO4P and a molecular weight of 305.69 g/mol This compound is known for its unique structure, which includes an alanine moiety linked to a chlorophenoxyphosphinyl group and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester typically involves the reaction of L-alanine with chlorophenoxyphosphinyl chloride in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions . The resulting intermediate is then esterified with isopropanol to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions result in the replacement of the chlorophenoxy group with the nucleophile .
Scientific Research Applications
L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The chlorophenoxyphosphinyl group can interact with enzymes or receptors, modulating their activity. The ester moiety may facilitate cellular uptake and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- L-Alanine, N-(phenoxyphosphinyl)-, 1-methylethyl ester
- L-Alanine, N-(chlorophenylphosphinyl)-, 1-methylethyl ester
- L-Alanine, N-(bromophenoxyphosphinyl)-, 1-methylethyl ester
Uniqueness
L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester is unique due to the presence of the chlorophenoxyphosphinyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific structure allows for targeted interactions and applications that may not be achievable with similar compounds.
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClNO4P/c1-9(2)17-12(15)10(3)14-19(13,16)18-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,16)/t10-,19?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAAFTUHFLUIKV-IHBJSSOOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC1=CC=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClNO4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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